(2R)-1-Amino-3,3-dimethylbutan-2-ol

Catalog No.
S13718508
CAS No.
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1-Amino-3,3-dimethylbutan-2-ol

Product Name

(2R)-1-Amino-3,3-dimethylbutan-2-ol

IUPAC Name

(2R)-1-amino-3,3-dimethylbutan-2-ol

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-6(2,3)5(8)4-7/h5,8H,4,7H2,1-3H3/t5-/m0/s1

InChI Key

PROOIQLVYNCTIE-YFKPBYRVSA-N

Canonical SMILES

CC(C)(C)C(CN)O

Isomeric SMILES

CC(C)(C)[C@H](CN)O

(2R)-1-Amino-3,3-dimethylbutan-2-ol is an organic compound with the molecular formula C6_6H15_{15}NO. This chiral molecule features a non-superimposable mirror image, making it significant in various fields such as chemistry and biology. Its structure includes a secondary amine and an alcohol group, contributing to its unique properties and potential applications in pharmaceuticals and chemical synthesis .

  • Oxidation: The compound can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to yield different amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group is capable of undergoing nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with alkyl halides or acyl chlorides .

Research indicates that (2R)-1-Amino-3,3-dimethylbutan-2-ol exhibits potential biological activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. Studies suggest that this compound may interact with enzymes and receptors, potentially altering metabolic pathways and biological processes .

Several methods exist for synthesizing (2R)-1-Amino-3,3-dimethylbutan-2-ol:

  • Reduction of Ketones: A common method involves reducing 3,3-dimethyl-2-butanone using chiral reducing agents to ensure the correct stereochemistry.
  • Asymmetric Hydrogenation: This technique employs suitable precursors for hydrogenation under specific conditions to achieve the desired enantiomer.
  • Reductive Amination: Involves the reaction of a ketone with an amine in the presence of a reducing agent .

In industrial settings, large-scale asymmetric synthesis often utilizes chiral catalysts to enhance yield and enantiomeric purity.

(2R)-1-Amino-3,3-dimethylbutan-2-ol has various applications across different fields:

  • Chemistry: Serves as a chiral building block for synthesizing complex organic molecules.
  • Biology: Investigated for its interactions with enzymes and potential therapeutic roles.
  • Pharmaceuticals: Explored as a precursor in drug synthesis and development.
  • Industry: Utilized in producing fine chemicals and specialty compounds .

Studies on (2R)-1-Amino-3,3-dimethylbutan-2-ol focus on its interactions with biological targets. The compound's ability to form hydrogen bonds suggests it may modulate enzyme activity or receptor interactions, leading to significant biochemical effects. Understanding these interactions is crucial for exploring its therapeutic potential .

Similar Compounds

Several compounds are structurally similar to (2R)-1-Amino-3,3-dimethylbutan-2-ol, each with unique characteristics:

Compound NameStructural Differences
(2S)-1-Amino-3,3-dimethylbutan-2-olEnantiomer with opposite stereochemistry
1-Amino-2-methylpropan-2-olDifferent arrangement of methyl groups
2-Amino-2-methylpropan-1-olVarying position of the amino group

The uniqueness of (2R)-1-Amino-3,3-dimethylbutan-2-ol lies in its specific stereochemistry and the presence of bulky dimethyl groups, which significantly influence its reactivity and interactions compared to these similar compounds .

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

117.115364102 g/mol

Monoisotopic Mass

117.115364102 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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